Dichlorobis(trimethylphosphine)nickel(II)

Description

Overview of Nickel-Phosphine Complexes in Catalysis

The partnership between nickel and phosphine (B1218219) ligands has been a cornerstone of homogeneous catalysis for decades, enabling a wide array of organic transformations that are fundamental to both academic research and industrial processes.

Nickel's journey as a catalyst in organic synthesis has been marked by numerous breakthroughs. Its earth abundance and unique electronic properties make it an attractive and more sustainable alternative to precious metals like palladium. princeton.edu Historically, nickel complexes have been instrumental in reactions such as olefin polymerization and hydrocyanation. researchgate.net The development of nickel-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Kumada, and Negishi couplings, has revolutionized the formation of carbon-carbon bonds, a critical process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. acs.org The ability of nickel to exist in various oxidation states (commonly 0, +1, and +2) allows for diverse and often unique reaction pathways. princeton.edu

Rationale for Investigating Dichlorobis(trimethylphosphine)nickel(II)

The specific focus on dichlorobis(trimethylphosphine)nickel(II) stems from its central role in several key areas of modern chemical research, highlighting its versatility and importance.

Dichlorobis(trimethylphosphine)nickel(II) serves as a reliable and effective catalyst for various cross-coupling reactions. It is particularly noted for its use in the Kumada-Corriu coupling of Grignard reagents and the Wenkert arylation. sigmaaldrich.com Its application extends to the borylation of aryl chlorides and the arylcyanation of alkynes. sigmaaldrich.com The trimethylphosphine (B1194731) ligands, being relatively small and electron-rich, confer specific reactivity to the nickel center, making it suitable for reactions involving challenging substrates. The complex's ability to facilitate C-C bond activation, for instance in the alkynylation of benzonitriles, further underscores its utility in synthetic organic chemistry. sigmaaldrich.com

The field of C-H activation, which aims to directly functionalize otherwise inert carbon-hydrogen bonds, represents a major frontier in chemical synthesis. Nickel catalysis is at the forefront of this research area. While direct studies specifically detailing the role of dichlorobis(trimethylphosphine)nickel(II) in C-H activation are part of a broader research landscape, the fundamental principles of nickel-phosphine catalysis are highly relevant. The electronic properties of the trimethylphosphine ligands can influence the nickel center's ability to interact with and cleave C-H bonds, a critical step in these transformations.

Beyond its catalytic applications in solution-phase synthesis, dichlorobis(trimethylphosphine)nickel(II) and its analogues are finding use as precursors in the deposition of thin films for advanced materials. For instance, a related complex, dichlorobis(triethylphosphine)nickel(II), has been successfully employed in a low-temperature thermal Atomic Layer Deposition (ALD) process to create nickel metal films. rsc.orgrsc.org This process, which operates at temperatures as low as 110 °C, is crucial for the fabrication of next-generation electronic components where high-quality, uniform thin films are essential. rsc.org The volatility and thermal stability of such nickel-phosphine complexes are key to their suitability as ALD precursors. rsc.orgrsc.org This application highlights the expanding scope of these compounds from traditional catalysis to materials science.

Compound Properties and Data

The following tables provide key data for dichlorobis(trimethylphosphine)nickel(II).

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₆H₁₈Cl₂NiP₂ nih.gov |

| Molecular Weight | 281.75 g/mol nih.govechemi.com |

| Appearance | Red to brown powder sinocompound.com |

| Melting Point | 194-199 °C sigmaaldrich.comechemi.com |

| CAS Number | 19232-05-4 sigmaaldrich.comnih.gov |

Structural and Spectroscopic Data

| Parameter | Information |

| Coordination Geometry | The related dichloridotris(trimethylphosphine)nickel(II) exhibits a trigonal bipyramidal geometry. nih.gov Dichlorobis(triphenylphosphine)nickel(II) can exist as both tetrahedral and square planar isomers. wikipedia.org |

| λmax | 244 nm sigmaaldrich.com |

| InChI Key | KYHNNWWCXIOTKC-UHFFFAOYSA-L sigmaaldrich.com |

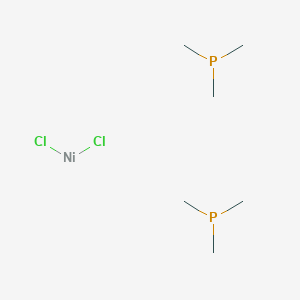

Structure

2D Structure

Properties

IUPAC Name |

dichloronickel;trimethylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H9P.2ClH.Ni/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHNNWWCXIOTKC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(C)C.CP(C)C.Cl[Ni]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2NiP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

103421-62-1 | |

| Record name | (SP-4-2)-Dichlorobis(trimethylphosphine)nickel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103421-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40455934 | |

| Record name | Dichlorobis(trimethylphosphine)nickel(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19232-05-4 | |

| Record name | Dichlorobis(trimethylphosphine)nickel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19232-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorobis(trimethylphosphine)nickel(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorobis(trimethylphosphine)nickel(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Preparation of Dichlorobis(trimethylphosphine)nickel(II)

The synthesis of dichlorobis(trimethylphosphine)nickel(II) is a cornerstone of organonickel chemistry, with established routes that can be optimized for efficiency and yield.

Standard Synthetic Routes and Optimized Procedures

The most direct and widely employed method for the preparation of dichlorobis(trimethylphosphine)nickel(II) involves the reaction of nickel(II) chloride with trimethylphosphine (B1194731). nih.gov Anhydrous nickel(II) chloride, a yellow solid, is typically used in this reaction. wikipedia.orgnih.gov The reaction is generally carried out in an inert solvent to yield the desired product. The stoichiometry of the reaction, involving one equivalent of nickel(II) chloride and two equivalents of trimethylphosphine, is critical for the formation of the target complex.

The trimethylphosphine ligand, a strong field ligand, coordinates to the nickel(II) center, resulting in the formation of the stable square planar complex. The final product is a solid with a melting point in the range of 194-199 °C. sigmaaldrich.comechemi.com

While anhydrous nickel(II) chloride is the preferred precursor, the more common green hexahydrate, NiCl₂·6H₂O, can also be utilized. wikipedia.orgwikipedia.org However, the presence of water can impact the reaction, and its removal is often necessary to achieve high yields of the desired product. acs.orgsciencemadness.org

Several strategies can be employed to manage the water of hydration. One approach involves heating the hydrated nickel chloride to produce the dihydrate (NiCl₂·2H₂O) or the anhydrous form, although simple heating may not be sufficient to completely remove all water molecules. wikipedia.org A more effective method is the use of an in situ dehydrating agent, such as triethyl orthoformate, which has been shown to significantly increase the yield of analogous dichlorobis(triphenylphosphine)nickel(II) complexes. acs.org The reaction of hydrated nickel chloride with trimethylphosphine in an alcoholic solvent is a common practice. ukessays.com

Variations in Solvents and Reaction Conditions

The choice of solvent can influence the reaction rate and the isomeric form of the resulting complex. For analogous bis(phosphine)nickel(II) halides, solvents like alcohols (e.g., ethanol, isopropanol) and glacial acetic acid have been used. wikipedia.orgukessays.com In some cases, the use of chlorinated solvents can facilitate the conversion between different isomeric forms of the complex. wikipedia.org

The reaction temperature and time are also important parameters to control for optimal synthesis. Gentle warming is often employed to dissolve the nickel salt and facilitate the reaction with the phosphine (B1218219) ligand. sciencemadness.org

Synthesis of Analogous Nickel(II) Phosphine Adducts

The synthetic principles for dichlorobis(trimethylphosphine)nickel(II) extend to a broader range of nickel(II) phosphine adducts. By varying the phosphine ligand, a diverse library of complexes can be prepared. For instance, dichlorobis(triphenylphosphine)nickel(II) is synthesized by a similar reaction between nickel(II) chloride and triphenylphosphine. wikipedia.org This complex exhibits interesting isomerism, existing as both a blue paramagnetic tetrahedral form and a red diamagnetic square planar form, with the solvent playing a key role in determining the favored isomer. wikipedia.org

Furthermore, the synthesis of nickel(II) diphosphine complexes, where a bidentate phosphine ligand coordinates to the nickel center, has been extensively studied. researchgate.netsemanticscholar.orgresearchgate.net These syntheses often start from nickel(II) precursors and the corresponding diphosphine ligand in a suitable solvent.

Precursor Stability and Handling Considerations

Nickel(II) chloride, the primary precursor, is a deliquescent solid, meaning it readily absorbs moisture from the air. wikipedia.org Therefore, it should be stored in a dry environment. The anhydrous form is particularly sensitive to moisture.

Dichlorobis(trimethylphosphine)nickel(II) itself should be handled under an inert atmosphere, such as nitrogen, and stored in a dry place to prevent decomposition. biosynth.com It is classified as harmful if swallowed, in contact with skin, or if inhaled, necessitating the use of appropriate personal protective equipment during handling. nih.govsigmaaldrich.com

| Property | Value |

| Chemical Formula | C₆H₁₈Cl₂NiP₂ |

| Molar Mass | 281.75 g/mol |

| Appearance | Solid |

| Melting Point | 194-199 °C |

| CAS Number | 19232-05-4 |

Thermal Stability and Volatility in Atomic Layer Deposition (ALD) Contexts

Dichlorobis(trimethylphosphine)nickel(II), with the formula NiCl₂(PMe₃)₂, is a key precursor candidate for the Atomic Layer Deposition (ALD) of nickel-containing thin films. Its suitability for ALD is critically dependent on its thermal properties, specifically its ability to sublime without significant decomposition and its stability within a defined temperature window.

Research into a series of phosphine adducts of nickel halides has provided valuable insights into the thermal behavior of NiCl₂(PMe₃)₂. helsinki.fi In comparative studies, phosphine adducts with trimethylphosphine (PMe₃) ligands, such as the titular compound, demonstrate superior volatility compared to their triethylphosphine (B1216732) (PEt₃) counterparts. helsinki.fi This enhanced volatility is a crucial attribute for an ALD precursor, as it allows for efficient transport of the chemical in its vapor phase to the substrate surface at lower temperatures.

The compound is a brown solid that can be purified via sublimation, a direct indicator of its volatility. helsinki.fi Specific studies have shown that it sublimes effectively at temperatures between 70–90 °C under a pressure of 0.3 mbar, yielding a high recovery of the product. helsinki.fi This sublimation profile suggests that the compound can be delivered into an ALD reactor under manageable thermal conditions.

Thermogravimetric analysis (TGA) provides a quantitative measure of a compound's thermal stability by monitoring its mass change as a function of temperature. TGA studies of NiCl₂(PMe₃)₂ and related compounds reveal its decomposition behavior. The analysis indicates that while the trimethylphosphine adducts are more volatile, they may possess slightly lower thermal stability than the triethylphosphine versions. helsinki.fi A well-defined "ALD window" exists when the precursor is thermally stable at the substrate temperature but reactive enough to undergo the desired surface reactions. For NiCl₂(PMe₃)₂, the data suggests a balance between necessary volatility and thermal stability, making it a viable precursor for low-temperature deposition processes. helsinki.fi

Table 1: Thermal Properties of Dichlorobis(trimethylphosphine)nickel(II)

| Property | Value | Source(s) |

|---|---|---|

| Melting Point | 194-199 °C | sigmaaldrich.com |

| Decomposition Temp. | 250 °C | sigmaaldrich.com |

| Sublimation Conditions | 70–90 °C / 0.3 mbar | helsinki.fi |

Table 2: Summary of Thermogravimetric Analysis (TGA) Findings for NiX₂(PR₃)₂ Precursors

| Precursor Family | General Observation | Implication for ALD | Source(s) |

|---|---|---|---|

| NiX₂(PMe₃)₂ | Higher volatility compared to PEt₃ adducts. | Suitable for lower-temperature precursor delivery. | helsinki.fi |

| NiX₂(PEt₃)₂ | Slightly lower volatility but higher thermal stability. | Potentially wider ALD temperature window if sufficient volatility is achieved. | helsinki.fi |

Sensitivity to Oxygen and Moisture

The handling and precursor chemistry of dichlorobis(trimethylphosphine)nickel(II) are significantly influenced by its sensitivity to atmospheric conditions, particularly oxygen and moisture. Like many organometallic complexes used in catalysis and deposition technologies, this compound requires careful handling to prevent degradation and ensure reproducible results.

The synthesis of dichlorobis(trimethylphosphine)nickel(II) is typically performed under an inert atmosphere, such as nitrogen, using anhydrous nickel(II) chloride as a starting material. helsinki.fichemrxiv.org This precaution is taken to prevent the formation of nickel oxides or hydroxides and to avoid unwanted reactions with the phosphine ligands. The trimethylphosphine ligand itself can be susceptible to oxidation.

Research involving related nickel(II) phosphine complexes notes that they can be highly sensitive to moisture and even trace amounts of acids. chemrxiv.org The presence of water can lead to the hydrolysis of the nickel-chloride bonds or displacement of the phosphine ligands, compromising the integrity of the precursor. For applications like ALD, where precursor purity is paramount for achieving high-quality films, such sensitivity necessitates stringent control over the experimental environment. Storage recommendations for the compound include keeping it in a tightly sealed container under an inert gas, in a cool, dry, and well-ventilated area. cymitquimica.com

Reactivity and Reaction Mechanisms

Oxidative Addition Reactions Involving Dichlorobis(trimethylphosphine)nickel(II)

Oxidative addition to nickel(0) complexes is a fundamental step in many nickel-catalyzed cross-coupling reactions. acs.orgchimia.ch While dichlorobis(trimethylphosphine)nickel(II) is a Ni(II) species, it serves as a common precatalyst that is reduced to a Ni(0) species, which then participates in oxidative addition. The nature of the phosphine (B1218219) ligands, such as trimethylphosphine (B1194731), plays a crucial role in stabilizing the resultant Ni(II) aryl halide complexes. chimia.ch

The oxidative addition of organic halides to Ni(0) can proceed through multiple mechanistic pathways, largely influenced by the electronic properties of the nickel catalyst, the organic halide, and the reaction conditions. nih.govresearchgate.net The two primary pathways are concerted and one-electron radical mechanisms. nih.gov

In a concerted oxidative addition, the cleavage of the carbon-halogen bond and the formation of new nickel-carbon and nickel-halogen bonds occur simultaneously through a single transition state. rsc.org This two-electron mechanism is often favored for aryl halides and is analogous to the well-documented oxidative addition at palladium(0) centers. nih.gov Kinetic and computational studies on Ni(0) complexes with triphosphine (B1213122) ligands have provided support for a concerted mechanism, which proceeds through a polarized transition state. acs.orgnih.gov This pathway typically leads to the clean formation of a square-planar Ni(II)-aryl intermediate. acs.org For example, the oxidative addition of aryl halides to a tris-ligated Ni(0) center supported by a triphosphine ligand has been shown to form stable five-coordinate Ni(II)–aryl compounds via a concerted process. acs.orgnih.gov DFT calculations have further supported this, indicating that the concerted pathway has a significantly lower activation energy compared to radical pathways in certain systems. acs.org

| Pathway | Description | Key Features |

| Concerted Oxidative Addition | Simultaneous C-X bond cleavage and Ni-C/Ni-X bond formation. | Proceeds through a three-membered transition state. nih.gov A two-electron process. acs.org |

| SN2-Type Oxidative Addition | Nucleophilic attack by Ni(0) on an alkyl halide, leading to inversion of stereochemistry. | Primarily for alkyl halides. rsc.org |

| SNAr-Type Oxidative Addition | Nucleophilic aromatic substitution-like mechanism for aryl halides. | Can proceed without a Meisenheimer intermediate. rsc.org |

Alternatively, oxidative addition can occur through a stepwise, one-electron radical pathway. nih.gov This process is more common for first-row transition metals like nickel due to the accessibility of odd-electron oxidation states such as Ni(I) and Ni(III). chimia.chnih.gov The mechanism can be initiated by an outer-sphere electron transfer from the Ni(0) complex to the organic halide, forming a Ni(I) species and an organic radical. rsc.org This radical can then recombine with the Ni(I) species to yield the final oxidative addition product or diffuse away to engage in other reactions. chimia.chrsc.org Seminal work by Kochi on the reaction of Ni(0)(PEt₃)₄ with aryl halides proposed a solvent-caged radical pair, [Niᴵ(PEt₃)₃⁺ArX•⁻], as a common intermediate that could lead to either the Ni(II) oxidative addition product or a paramagnetic Ni(I) species. acs.org The balance between the concerted and radical pathways is delicate and depends on factors like the halide, the electronic properties of the phosphine ligand, and any substituents on the aryl halide. nih.govresearchgate.net

| Pathway | Description | Key Intermediates |

| Halogen Abstraction | Cleavage of the C-X bond to form a Ni(I)-X species and an organic radical. rsc.org | Ni(I) complex and an organic radical. rsc.org |

| Outer-Sphere Electron Transfer | Donation of an electron from Ni(0) to the C-X σ*-orbital. rsc.org | Cationic nickel species and a radical anion of the organohalide. rsc.org |

In catalytic cycles, dichlorobis(trimethylphosphine)nickel(II) is not the active species for oxidative addition. It must first be reduced to a coordinatively unsaturated Ni(0) complex, such as Ni(PMe₃)₂, Ni(PMe₃)₃, or Ni(PMe₃)₄. rsc.org These Ni(0) intermediates are the actual participants in the oxidative addition step. The number of phosphine ligands coordinated to the nickel center influences the reactivity and the operative mechanistic pathway. For instance, DFT calculations on a [Ni(PMe₃)₄] model system suggested that both SNAr-type oxidative addition and halide abstraction mechanisms can compete, starting from the [Ni(PMe₃)₃] intermediate. rsc.org The phosphine ligands are not merely spectators; their electronic and steric properties modulate the reactivity of the Ni(0) center and can influence the selectivity between concerted and radical pathways. nih.gov The use of tridentate phosphine ligands has been shown to stabilize tris-ligated Ni(0) intermediates, allowing for clean oxidative addition to form stable pentacoordinate Ni(II) species. acs.orgnih.gov

Mechanistic Pathways of Oxidative Addition to Ni(0) Species

Reductive Elimination Processes

Reductive elimination is the final, bond-forming step in many cross-coupling reactions, where two organic groups are eliminated from the metal center to form a new covalent bond, and the metal is reduced in its oxidation state. rsc.orgrsc.org

Reductive elimination from a Ni(II) center is a crucial, often product-forming, step in catalytic cycles. rsc.orgrsc.org However, due to the weak oxidizing ability of Ni(II), direct reductive elimination can be challenging and may have a high activation energy. rsc.orgrsc.orgresearchgate.net To overcome this, several mechanistic pathways have been identified that facilitate this process. rsc.orgrsc.org

Three primary models for reductive elimination from Ni(II) species have been investigated: rsc.orgrsc.org

Formation of New Carbon-Carbon and Carbon-Heteroatom Bonds

Dichlorobis(trimethylphosphine)nickel(II) and its analogues are effective catalysts for cross-coupling reactions, which are powerful methods for forming new carbon-carbon (C-C) and carbon-heteroatom bonds. tcichemicals.comnih.gov These reactions typically involve the coupling of an organometallic reagent with an organic electrophile. icmpp.ro

The complex is a known catalyst for Kumada-Corriu cross-coupling of Grignard reagents and has been used in the Wenkert arylation of thiophene (B33073). sigmaaldrich.com It also facilitates the alkynylation of benzonitriles through C-C bond activation and the arylcyanation of alkynes. sigmaaldrich.com In the realm of C-heteroatom bond formation, nickel catalysis, in general, has been pivotal. For instance, nickel-catalyzed C-S cross-coupling reactions have been developed for sterically hindered substrates. rsc.org Furthermore, nickel-based systems are employed for the synthesis of phosphane oxides via C-P cross-coupling. nih.gov

| Reaction Type | Reactants | Product | Catalyst System | Ref. |

| Kumada-Corriu Coupling | Grignard Reagents + Aryl/Vinyl Halides | Cross-coupled Product | NiCl₂(PMe₃)₂ | sigmaaldrich.com |

| Wenkert Arylation | Aryl Grignard Reagents + Thiophene | Arylated Thiophene | NiCl₂(PMe₃)₂ | sigmaaldrich.com |

| C-S Coupling | Alkyl Thiols + Aryl Triflates | Aryl Thioether | Ni(cod)₂/DPEphos | rsc.org |

| C-P Coupling | Diphenylphosphane Oxide + Heteroaryl Chlorides | Diphenylphosphoryl Compounds | Nickel-based catalyst | nih.gov |

| Arylcyanation of Alkynes | Alkynes + Aryl Cyanides | Aryl- and Cyano-substituted Alkenes | NiCl₂(PMe₃)₂ | sigmaaldrich.com |

Ligand Substitution Kinetics and Mechanisms

Associative and Dissociative Pathways in Square Planar Complexes

Square planar complexes predominantly undergo ligand substitution via an associative mechanism (A) or an associative interchange (Iₐ) mechanism. libretexts.orgfiveable.mewikipedia.org This pathway is analogous to an Sₙ2 reaction in organic chemistry. fiveable.me The incoming ligand attacks the metal center to form a five-coordinate trigonal bipyramidal intermediate before the leaving group departs. fiveable.mewikipedia.org This is in contrast to octahedral complexes, which tend to favor dissociative pathways where the leaving group departs first. libretexts.org

The rate of associative substitution is typically second-order, depending on the concentration of both the starting complex and the incoming ligand. wikipedia.org However, if the solvent is nucleophilic, it can participate in the reaction, leading to a two-step pathway with a rate law that also includes a first-order term. chempedia.info

| Mechanism | Key Feature | Intermediate | Kinetics | Common in |

| Associative (A) | Incoming ligand binds first | 5-coordinate | Second-order | Square Planar Complexes |

| Dissociative (D) | Leaving group departs first | 3-coordinate | First-order | Octahedral Complexes |

Influence of Steric and Electronic Effects of Phosphine Ligands

The nature of the phosphine ligands plays a critical role in the reactivity and kinetics of the complex. Both steric and electronic factors of the phosphine ligands influence the rates of ligand substitution and other elementary steps in catalytic cycles. rsc.orgnih.gov

Steric effects , often quantified by parameters like the Tolman cone angle, relate to the size of the ligand. Larger, bulkier phosphine ligands can accelerate reductive elimination by destabilizing the starting complex. icmpp.ro However, extreme steric bulk can also hinder the approach of an incoming ligand, slowing down associative substitution.

Electronic effects are related to the electron-donating or electron-withdrawing ability of the phosphine. manchester.ac.uk Electron-rich phosphines increase the electron density on the nickel center. This increased electron density facilitates the oxidative addition step but can make reductive elimination more difficult. icmpp.ro Conversely, electron-withdrawing groups on the phosphine can decrease the electron density at the metal, which may favor reductive elimination. Trimethylphosphine is considered a strong σ-donating ligand with relatively small steric bulk compared to other common phosphine ligands like triphenylphosphine.

The interplay of these steric and electronic effects allows for the fine-tuning of the catalyst's properties for specific applications. rsc.org For example, in Ni-catalyzed cross-coupling, bulky, electron-rich phosphines often provide highly reactive catalysts because they promote both the oxidative addition and the reductive elimination steps. icmpp.ro

Role of Unsaturated Intermediates

The catalytic prowess of dichlorobis(trimethylphosphine)nickel(II), often in a reduced form, in reactions involving unsaturated organic molecules is fundamentally linked to the in-situ generation of highly reactive nickel-containing intermediates. These species, which feature direct bonds between the nickel center and the carbon atoms of alkenes or alkynes, are the linchpins in catalytic cycles that lead to the formation of new carbon-carbon bonds.

A prominent example is the nickel-catalyzed cyclotrimerization of alkynes to form substituted benzene (B151609) derivatives. The generally accepted mechanism commences with the reduction of the Ni(II) precursor to a more reactive Ni(0) species. This is followed by the sequential coordination of two alkyne molecules to the nickel center. A crucial step is the oxidative coupling of these two coordinated alkynes, which results in the formation of a five-membered metallacycle known as a nickelacyclopentadiene. This intermediate has been a focal point of numerous mechanistic investigations.

The nickelacyclopentadiene intermediate is not merely a spectator; its structure and reactivity dictate the course of the subsequent steps. The coordination of a third alkyne molecule to the nickelacyclopentadiene sets the stage for the final C-C bond formation. Two primary pathways have been proposed for this transformation: a Diels-Alder-type [4+2] cycloaddition or a migratory insertion mechanism. In the Diels-Alder pathway, the nickelacyclopentadiene acts as a diene and the incoming alkyne as a dienophile. Alternatively, the migratory insertion pathway involves the insertion of the third alkyne into a nickel-carbon bond of the metallacycle to form a seven-membered nickelacycloheptatriene intermediate. Reductive elimination from this larger metallacycle then liberates the aromatic product and regenerates the active nickel catalyst.

Research Findings on Unsaturated Intermediates in NiCl₂(PMe₃)₂ Catalysis

Detailed studies, often employing a combination of experimental techniques and computational modeling, have provided insights into the nature and reactivity of the unsaturated intermediates derived from dichlorobis(trimethylphosphine)nickel(II) and related systems.

Catalytic Applications

Cross-Coupling Reactions Catalyzed by Dichlorobis(trimethylphosphine)nickel(II)

Dichlorobis(trimethylphosphine)nickel(II) has proven to be an effective catalyst for several types of cross-coupling reactions, which are fundamental processes in modern organic synthesis for constructing complex molecular architectures.

The Kumada-Corriu coupling, one of the earliest developed cross-coupling methods, involves the reaction of a Grignard reagent with an organic halide. wikipedia.org Dichlorobis(trimethylphosphine)nickel(II) serves as a catalyst in this reaction, facilitating the formation of a new carbon-carbon bond between the organic groups of the two reactants. sigmaaldrich.com This reaction is a powerful tool for the synthesis of a wide range of organic compounds, including biaryls and substituted alkenes. organic-chemistry.orgarkat-usa.org The general scheme for the Kumada-Corriu coupling is shown below:

R-MgX + R'-X' --(NiCl₂[P(CH₃)₃]₂)--> R-R' + MgXX'

Where R and R' can be aryl, vinyl, or alkyl groups, and X and X' are halogens. The nickel catalyst is crucial for the reaction to proceed efficiently. researchgate.net

While palladium catalysts are more commonly associated with the Suzuki reaction, which couples an organoboron compound with an organic halide, nickel catalysts like dichlorobis(trimethylphosphine)nickel(II) have emerged as a cheaper and more abundant alternative. rsc.org Comparative studies have shown that nickel catalysts can be highly effective for certain substrates, particularly for the coupling of aryl and vinyl halides. rsc.orgwikipedia.org The choice between a palladium and a nickel catalyst often depends on the specific substrates and the desired reaction conditions. Nickel catalysts can sometimes offer different selectivity or reactivity profiles compared to their palladium counterparts. nih.gov

Dichlorobis(trimethylphosphine)nickel(II) is utilized as a catalyst for the Wenkert arylation. sigmaaldrich.com This reaction specifically involves the arylation of thiophenes using aryl Grignard reagents. This method provides a direct route to arylated thiophene (B33073) derivatives, which are important structural motifs in many pharmaceuticals and organic electronic materials.

A notable application of dichlorobis(trimethylphosphine)nickel(II) is in the cross-coupling of aryl Grignard reagents with benzonitriles. sigmaaldrich.com This reaction is significant as it involves the cleavage of a typically unreactive carbon-cyano bond and the formation of a new carbon-carbon bond, leading to the synthesis of unsymmetrical biaryls.

The synthesis of arylboronates is of great importance due to their utility in Suzuki-Miyaura cross-coupling reactions. Dichlorobis(trimethylphosphine)nickel(II) catalyzes the borylation of aryl chlorides, which are often more challenging substrates than the corresponding bromides or iodides. sigmaaldrich.comsemanticscholar.org This process typically involves the reaction of an aryl chloride with a diboron (B99234) reagent in the presence of the nickel catalyst and a suitable base. researchgate.netamanote.com

| Reactant 1 | Reactant 2 | Product | Catalyst | Reference |

| Aryl Grignard | Organic Halide | Biaryl/Substituted Alkene | Dichlorobis(trimethylphosphine)nickel(II) | wikipedia.orgsigmaaldrich.com |

| Aryl Halide | Organoboron | Biaryl | Dichlorobis(trimethylphosphine)nickel(II) | rsc.orgnih.gov |

| Thiophene | Aryl Grignard | Arylated Thiophene | Dichlorobis(trimethylphosphine)nickel(II) | sigmaaldrich.com |

| Aryl Grignard | Benzonitrile | Unsymmetrical Biaryl | Dichlorobis(trimethylphosphine)nickel(II) | sigmaaldrich.com |

| Aryl Chloride | Diboron Reagent | Arylboronate | Dichlorobis(trimethylphosphine)nickel(II) | sigmaaldrich.comsemanticscholar.org |

C-H Activation and Functionalization

Cyclometalation Reactions

Dichlorobis(trimethylphosphine)nickel(II) and its derivatives are active in cyclometalation reactions, which involve the intramolecular activation of a carbon-hydrogen (C-H) bond and the formation of a metallacycle. These reactions are fundamental steps in many catalytic cycles and provide a direct pathway to functionalize otherwise inert C-H bonds.

While direct examples of cyclometalation using dichlorobis(trimethylphosphine)nickel(II) as a precatalyst are not extensively documented in readily available literature, related nickel(II) complexes with phosphine (B1218219) ligands are known to facilitate such transformations. For instance, nickel(II) complexes can activate C(sp²)-H bonds in aromatic substrates. A dinickel(0)-N₂ complex, which can be generated from nickel(II) precursors, has been shown to activate C-H bonds of unfunctionalized arenes, leading to the formation of nickel-aryl and nickel-hydride products. acs.org This reactivity highlights the potential of nickel phosphine complexes to participate in C-H activation, a key step in cyclometalation.

Mechanistic Insights into C-H Bond Cleavage

The cleavage of C-H bonds is a critical step in cyclometalation and other catalytic C-H functionalization reactions. Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), have provided insights into how nickel complexes, including those with trimethylphosphine (B1194731) ligands, facilitate this process.

Recent computational studies on C-H bond activation by late transition metals have highlighted the importance of lone pair assistance from heteroatom co-ligands or carboxylates in facilitating the cleavage of C-H bonds. acs.org For nickel complexes, the mechanism can be complex, with possibilities including oxidative addition, σ-bond metathesis, or outer-sphere mechanisms. In the context of related nickel phosphine complexes, it has been suggested that the reaction does not always follow a typical oxidative addition pathway at a single metal center. acs.org Instead, a bimolecular pathway involving two nickel ions can cooperatively activate a C-H bond. acs.org The electronic and steric properties of the phosphine ligands, such as the trimethylphosphine in the title compound, are crucial in tuning the reactivity of the nickel center and influencing the operative mechanism.

Cycloaddition and Cyclization Reactions

Dichlorobis(trimethylphosphine)nickel(II) has demonstrated significant utility as a catalyst in various cycloaddition and cyclization reactions, enabling the construction of complex cyclic and polycyclic frameworks.

A notable application of dichlorobis(trimethylphosphine)nickel(II) is in the regioselective [2+2+2] cycloaddition of carborynes with alkynes to produce benzocarboranes. nih.govnih.gov This reaction provides a novel method for the synthesis of highly substituted benzocarboranes, which are difficult to prepare by other means. nih.gov

The reaction is believed to proceed through a nickel-carboryne intermediate. nih.gov The high regioselectivity observed in reactions involving unsymmetrical alkynes is attributed to the steric bulk of the carborane moiety. nih.gov DFT studies on the mechanism of the related Ni(PPh₃)₂-catalyzed [2+2+2] carboryne-alkyne cycloadditions have characterized a putative mechanism involving several steps:

Exothermic carboryne-catalyst complexation and nucleophilic attack by the first alkyne.

Insertion of the second alkyne, which is the rate-determining step.

Isomerization of reactant-bound complexes.

Product elimination and catalyst regeneration.

These computational studies have also highlighted the importance of using the real chemical systems in modeling these reactions, as truncated models can lead to different predicted rate-determining steps.

Dichlorobis(trimethylphosphine)nickel(II) is listed as a catalyst for reductive aldol (B89426) cyclization-lactonization. nih.gov This type of reaction is a powerful tool for the stereoselective synthesis of β-hydroxy lactones and lactams. While specific literature detailing the use of dichlorobis(trimethylphosphine)nickel(II) in this reaction is not abundant, related nickel-catalyzed reductive aldol cyclizations are well-established. For example, Ni(acac)₂ has been shown to be an efficient precatalyst for the reductive aldol cyclization of α,β-unsaturated carbonyl compounds tethered to a ketone, using diethylzinc (B1219324) as the stoichiometric reductant. nih.gov These reactions are known to proceed with high diastereoselectivity. nih.gov The mechanism of these nickel-catalyzed reductive cyclizations can be complex, with the precise timing of bond formations and the nature of the reactive intermediates being subjects of ongoing investigation. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has proven to be a powerful method for investigating the intricacies of organometallic chemistry. However, dedicated DFT studies on the reaction mechanisms, ligand efficacy, and detailed electronic structure of dichlorobis(trimethylphosphine)nickel(II) are not extensively documented.

Modeling Reaction Mechanisms (Oxidative Addition, Reductive Elimination)

The elementary steps of oxidative addition and reductive elimination are fundamental to many catalytic cycles involving nickel complexes. Computational studies have provided significant insights into these processes for related Ni(0) and Ni(II) phosphine (B1218219) systems. These studies often model the oxidative addition of various substrates to Ni(0) precursors that can be formed from the reduction of Ni(II) species like NiCl2(PMe3)2. Similarly, the reductive elimination of products from Ni(II) centers to regenerate a catalytically active Ni(0) species is a common area of computational investigation.

However, specific DFT calculations modeling the oxidative addition to the Ni(II) center of dichlorobis(trimethylphosphine)nickel(II) or the reductive elimination from a derivative of this complex are not readily found in the literature. Such studies would be crucial for understanding its potential involvement in catalytic cycles that proceed through a Ni(II)/Ni(IV) pathway or for understanding decomposition and side reactions.

Prediction of Ligand Efficacy

DFT calculations are frequently employed to predict the efficacy of different ligands in a catalytic system. This is often achieved by calculating parameters such as ligand binding energies, electronic properties (e.g., Tolman electronic parameter), and steric properties (e.g., cone angle). By comparing these computed values for a series of ligands, researchers can rationally design more effective catalysts.

While the trimethylphosphine (B1194731) ligands in dichlorobis(trimethylphosphine)nickel(II) are well-characterized, there is a lack of specific computational studies that use this complex as a benchmark for predicting the efficacy of other phosphine ligands or different classes of ligands in similar nickel-catalyzed reactions. Such studies would involve computationally substituting the PMe3 ligands with other ligands and evaluating the impact on the geometry, stability, and electronic properties of the resulting complexes.

Understanding Electronic Structure and Bonding

A fundamental understanding of the electronic structure and bonding in dichlorobis(trimethylphosphine)nickel(II) is essential for rationalizing its reactivity. The nature of the nickel-phosphorus and nickel-chlorine bonds, the distribution of electron density, and the energies of the frontier molecular orbitals all play a critical role.

While general principles of coordination chemistry provide a qualitative picture, detailed DFT analyses, such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM), would offer quantitative insights. These analyses could precisely describe the donor-acceptor interactions between the nickel center and the phosphine and chloride ligands. Although the electronic structure of various nickel(II) complexes has been studied computationally, a dedicated and in-depth analysis focused specifically on the electronic landscape of dichlorobis(trimethylphosphine)nickel(II) is not prominently featured in research articles.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and chemical systems over time, offering insights that are complementary to static DFT calculations.

Investigation of Intermediate Species and Transition States

MD simulations can be invaluable for exploring the conformational landscape of flexible molecules and for investigating the stability and dynamics of short-lived intermediate species and transition states in a reaction. In the context of dichlorobis(trimethylphosphine)nickel(II), MD simulations could, in principle, be used to study its behavior in solution, including solvent effects on its structure and reactivity. Furthermore, MD could be employed to sample the potential energy surface of reactions involving this complex, potentially identifying key intermediates and transition state geometries.

Despite the potential of this technique, there is no evidence in the scientific literature of molecular dynamics simulations being performed on dichlorobis(trimethylphosphine)nickel(II) to investigate its reactive intermediates or transition states. This represents a significant gap in the computational characterization of this important nickel complex.

Advanced Applications and Future Directions

Atomic Layer Deposition (ALD) of Nickel Thin Films

Atomic Layer Deposition (ALD) is a sophisticated technique for depositing ultrathin films with high precision and conformity, crucial for the fabrication of next-generation microelectronics. The development of suitable precursors is a key challenge in ALD, requiring compounds with specific volatility and reactivity profiles.

Utilization of Dichlorobis(trimethylphosphine)nickel(II) Analogs as Precursors

While dichlorobis(trimethylphosphine)nickel(II) itself has specific properties, research into its analogs has been fruitful for ALD applications. A notable example is the analog dichlorobis(triethylphosphine)nickel(II) (NiCl2(PEt3)2). rsc.orgrsc.org This compound, along with other phosphine (B1218219) adducts of nickel halides, has been synthesized and characterized for its volatility and thermal stability, demonstrating its potential as an ALD precursor. rsc.orgresearchgate.net The research has shown that nickel halides complexed with simple monodentate phosphines like triethylphosphine (B1216732) (PEt3) and trimethylphosphine (B1194731) (PMe3) exhibit exceptionally good volatility and sufficient thermal stability for use in ALD processes. rsc.orgresearchgate.net

Development of Low-Temperature ALD Processes

A significant goal in ALD is lowering deposition temperatures to enable the use of thermally sensitive substrates and to produce smoother, more continuous films. rsc.orgaip.org A novel low-temperature ALD process for depositing metallic nickel films has been developed using dichlorobis(triethylphosphine)nickel(II) in combination with a new reducing agent, 1,4-bis(trimethylgermyl)-1,4-dihydropyrazine ((Me3Ge)2DHP). rsc.orgrsc.orghelsinki.fi This process successfully deposits smooth nickel films at a remarkably low temperature of 110°C, the lowest reported deposition temperature for a thermal Ni ALD process to date. rsc.orgrsc.orgresearchgate.net The resulting films show low impurity levels, with chlorine content below 0.2 at%, indicating an efficient reduction. rsc.orgrsc.org Other research efforts have also focused on low-temperature ALD, with one process for nickel metal films operating in an ALD window of 180 to 195°C. nih.govacs.orgacs.org

Design of Novel Ligand Systems

The performance of a metal catalyst is intrinsically linked to the properties of its surrounding ligands. The design of new phosphine ligand systems is a cornerstone of advancing nickel catalysis, moving beyond simple structures to more complex and tailored architectures. ethz.ch

Steric and Electronic Tuning of Phosphine Ligands for Enhanced Catalysis

Interactive Table: Impact of Ligand Properties on Catalysis

| Ligand Property | Tuning Method | Effect on Catalysis | Example Reaction |

|---|---|---|---|

| Sterics | Increasing cone angle / remote steric hindrance | Can enhance reaction rates and yields by influencing substrate approach and product release. bohrium.comresearchgate.net | Ni-catalyzed Csp3 Suzuki coupling. ucla.edu |

| Electronics | Modifying substituents on the phosphorus atom (e.g., electron-withdrawing groups) | Can lower the energy barrier of key catalytic steps, such as reductive elimination. researchgate.netbohrium.com | Nickel-catalyzed decarbonylation of lactones. researchgate.netbohrium.com |

Exploration of Bidentate and Polydentate Phosphine Ligands

While monodentate phosphines like trimethylphosphine are foundational, there is significant interest in bidentate (two-coordination points) and polydentate (multiple coordination points) phosphine ligands. researchgate.net Bidentate phosphines are widely used in nickel catalysis for various reactions, including cross-couplings, cycloadditions, and C-H functionalizations. nih.gov The linker between the phosphorus atoms in bidentate ligands can enforce a specific geometry at the nickel center, which can be crucial for facilitating key catalytic steps like reductive elimination. nih.gov Common and relatively inexpensive bidentate phosphines include dppe, dppp, and dppf, while chiral variants like BINAP are used for asymmetric catalysis. nih.gov The choice of the nickel precursor is also important, with Ni(cod)2 being the most frequently used in combination with bidentate phosphines. nih.gov The study of multidentate phosphine ligands, although less common, is an emerging area with the potential to create more stable and coordinatively saturated metal complexes. researchgate.net

Exploration of Higher Oxidation States of Nickel (e.g., Ni(III), Ni(IV)) in Catalysis

Traditionally, nickel catalysis is often described by Ni(0)/Ni(II) catalytic cycles. However, a growing body of research has demonstrated the involvement of high-valent nickel species, specifically Ni(III) and Ni(IV), in a variety of catalytic transformations. nih.govresearchgate.netnih.gov This opens up new mechanistic pathways and possibilities for novel reactivity. nih.govscite.ai The participation of these high-valent species has been implicated in C-C and C-heteroatom bond-forming reactions, C-H functionalization, and the synthesis of heterocyclic compounds. nih.govnih.gov The ligand environment is critical for stabilizing these higher oxidation states. For instance, bulky β-diketone ligands have been shown to stabilize alkyl-Ni(II) species, which can then proceed through a Ni(II)/Ni(IV) catalytic cycle for the dicarbofunctionalization of alkenes. chemrxiv.org The ability to access and control these high-valent nickel intermediates is a key frontier in designing more powerful and versatile nickel catalysts. scite.ai

Interactive Table: High-Valent Nickel in Catalysis

| Oxidation State | Role in Catalysis | Supporting Ligand Type (Example) | Type of Transformation |

|---|---|---|---|

| Ni(III) | Key intermediate in cross-coupling reactions. nih.gov | Phosphines, N-heterocyclic carbenes. | C-C and C-heteroatom bond formation. nih.gov |

| Ni(IV) | Enables challenging bond formations like C-F coupling. nih.gov | Tris(pyrazolyl)borate, 2,2'-bipyridine. nih.gov | Aromatic fluorination, C(sp3)-H activation. researchgate.net |

Integration with Flow Chemistry and High-Throughput Experimentation

The evolution of chemical synthesis towards greater efficiency, automation, and data-rich experimentation has led to the widespread adoption of flow chemistry and high-throughput experimentation (HTE). These advanced methodologies are increasingly being applied to the optimization of catalytic processes, and the versatile catalyst, Dichlorobis(trimethylphosphine)nickel(II) ([NiCl2(PMe3)2]), is a suitable candidate for integration into these modern platforms. Its established efficacy in various cross-coupling reactions makes it a subject of interest for accelerated discovery and process development.

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technique offers several advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous reagents and reactive intermediates, and the potential for straightforward automation and scale-up. The integration of catalysts like Dichlorobis(trimethylphosphine)nickel(II) into flow systems can lead to improved reaction control, higher yields, and greater consistency.

High-throughput experimentation (HTE) employs automated robotic systems to conduct a large number of experiments in parallel. This approach is invaluable for rapidly screening extensive libraries of catalysts, ligands, solvents, and other reaction parameters to identify optimal conditions. For a catalyst such as Dichlorobis(trimethylphosphine)nickel(II), HTE can be instrumental in exploring its full potential across a wide range of substrates and reaction types, significantly accelerating the discovery of new applications and the optimization of existing ones. The combination of HTE for rapid screening and flow chemistry for validation and scale-up represents a powerful workflow in modern chemical research.

Research Findings in Flow Chemistry

While extensive documentation of Dichlorobis(trimethylphosphine)nickel(II) in dedicated continuous flow reactors is still an emerging area of research, its application in reactions involving a continuous flow of gaseous reagents has been reported. A notable example is its use as a catalyst in carboxylation reactions where a continuous stream of carbon dioxide (CO2) is utilized. In one such procedure, Dichlorobis(trimethylphosphine)nickel(II) facilitates the carboxylation of alkyl halides in the presence of a reductant. sigmaaldrich.com Although performed in a Schlenk flask, the principle of introducing a reagent via a continuous flow is a foundational concept in flow chemistry.

The setup for such a reaction typically involves the catalyst, substrate, and a reducing agent in a suitable solvent, with a continuous flow of CO2 bubbled through the reaction mixture. This ensures a constant supply of the gaseous reagent, which can be crucial for driving the reaction to completion. The data below summarizes a representative carboxylation reaction using this methodology.

| Substrate | Catalyst System | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1-(6-bromohexyl)-4-methoxybenzene | NiCl2(PMe3)2 (10 mol%), Mn powder (2.2 equiv) | DMA | CO2 (1 atm, continuous flow), rt, overnight | 7-(4-methoxyphenyl)heptanoic acid | Good |

This example underscores the potential for Dichlorobis(trimethylphosphine)nickel(II) to be integrated into more sophisticated continuous flow systems where precise control over reagent addition, mixing, and reaction time can be achieved.

Application in High-Throughput Experimentation

High-throughput experimentation (HTE) is a powerful tool for the rapid optimization of catalytic reactions. While specific, extensive HTE screening data for Dichlorobis(trimethylphosphine)nickel(II) is not widely published, its known utility in various cross-coupling reactions makes it an ideal candidate for such investigations. HTE platforms can be used to screen a matrix of conditions, including different ligands, bases, solvents, and temperatures, to quickly identify the optimal parameters for a given transformation catalyzed by Dichlorobis(trimethylphosphine)nickel(II).

For instance, in the context of a Suzuki-Miyaura coupling, an HTE workflow could be designed to evaluate the performance of Dichlorobis(trimethylphosphine)nickel(II) in combination with a variety of other phosphine ligands or under different base and solvent systems. A representative, albeit hypothetical, HTE screening plate for the optimization of a Suzuki-Miyaura reaction is detailed below.

| Well | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| A1 | 4-Chloroanisole | Phenylboronic acid | NiCl2(PMe3)2 | K3PO4 | Dioxane | 80 | - |

| A2 | 4-Chloroanisole | Phenylboronic acid | NiCl2(PMe3)2 | K3PO4 | DMF | 80 | - |

| B1 | 4-Chloroanisole | Phenylboronic acid | NiCl2(PMe3)2 | Cs2CO3 | Dioxane | 80 | - |

| B2 | 4-Chloroanisole | Phenylboronic acid | NiCl2(PMe3)2 | Cs2CO3 | DMF | 80 | - |

| C1 | 4-Chloroanisole | Phenylboronic acid | NiCl2(PMe3)2 | K3PO4 | Dioxane | 100 | - |

| C2 | 4-Chloroanisole | Phenylboronic acid | NiCl2(PMe3)2 | K3PO4 | DMF | 100 | - |

Such a screening approach allows for the rapid identification of "hits" or promising reaction conditions that can then be further optimized or directly applied to a broader range of substrates. The data generated from HTE can also provide valuable insights into the structure-activity relationships of the catalytic system.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing dichlorobis(trimethylphosphine)nickel(II), and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized by reacting nickel(II) chloride with trimethylphosphine (PMe₃) in anhydrous conditions under inert gas (e.g., N₂ or Ar). A 1:2 molar ratio of NiCl₂ to PMe₃ is critical to avoid ligand deficiency. Solvents like THF or dichloromethane are used, and the reaction is monitored via color changes (from green to deep red). Purification involves recrystallization from non-polar solvents. Yield optimization requires strict control of moisture and oxygen, as PMe₃ is air-sensitive .

Q. How can researchers characterize the purity and structure of dichlorobis(trimethylphosphine)nickel(II)?

- Methodological Answer : Key techniques include:

- Elemental Analysis : Confirm C, H, and Cl content (expected: C₆H₁₈Cl₂NiP₂).

- IR Spectroscopy : Look for ν(Ni-Cl) ~250–300 cm⁻¹ and ν(P-C) ~700–800 cm⁻¹.

- NMR (¹H, ³¹P) : Trimethylphosphine ligands show distinct ³¹P signals (δ ~-20 ppm in CDCl₃).

- X-ray Diffraction : Resolve the square-planar geometry (analogous to triphenylphosphine complexes; see ).

Q. What safety precautions are essential when handling dichlorobis(trimethylphosphine)nickel(II)?

- Methodological Answer : While specific SDS data for the trimethyl variant is limited, general precautions for nickel-phosphine complexes apply:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Avoid inhalation of dust; monitor for respiratory irritation (H334) and carcinogenic risks (H351) .

- Store in airtight, light-protected containers under inert gas to prevent ligand oxidation .

Advanced Research Questions

Q. How does the substitution of triphenylphosphine (PPh₃) with trimethylphosphine (PMe₃) alter the electronic and catalytic properties of nickel(II) complexes?

- Methodological Answer : PMe₃ is a stronger σ-donor and weaker π-acceptor than PPh₃, leading to:

- Increased Electron Density at Ni : Enhances oxidative addition rates in cross-coupling reactions.

- Reduced Steric Bulk : Facilitates substrate access but may lower thermal stability.

- Comparative studies require cyclic voltammetry (Ni⁰/Ni²⁺ redox potentials) and DFT calculations .

Q. How can researchers resolve contradictions in reported magnetic moments for dichlorobis(trimethylphosphine)nickel(II)?

- Methodological Answer : Magnetic moments (µeff) for Ni²⁺ complexes vary with geometry:

- Square-planar: Diamagnetic (low-spin d⁸).

- Tetrahedral: Paramagnetic (high-spin d⁸, µeff ~2.8–3.5 BM).

- Discrepancies arise from solvent effects or impurity traces. Use SQUID magnetometry and EPR to validate spin states .

Q. What strategies optimize the use of dichlorobis(trimethylphosphine)nickel(II) in catalytic C–C bond formation?

- Methodological Answer : Key factors include:

- Ligand Ratio : Excess PMe₃ stabilizes the active Ni⁰ species but may inhibit substrate binding.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve ionic intermediate stability.

- Additives : K₂CO₃ or Mg turnings aid in reducing Ni²⁺ to Ni⁰ in situ. Monitor turnover frequency (TOF) via GC/MS .

Q. How can SHELX software be applied to determine the crystal structure of dichlorobis(trimethylphosphine)nickel(II)?

- Methodological Answer : SHELXL refines structures using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.